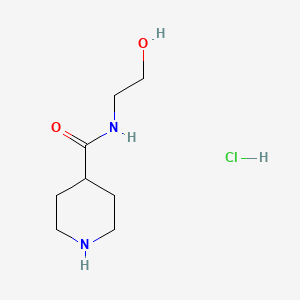

N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride”, has been a topic of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one method involves the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide via amino-de-chlorination and amino-de-alkoxylation reaction .

Molecular Structure Analysis

The molecular formula of “N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride” is C8H17ClN2O2 . Its average mass is 208.686 Da and its mono-isotopic mass is 208.097855 Da .

Chemical Reactions Analysis

Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . The synthesized derivatives have also been shown to relieve pain and achieve analgesia in mice .

Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . Its enthalpy of vaporization is 76.3±6.0 kJ/mol and its flash point is 200.9±28.7 °C . The compound has an index of refraction of 1.491 and a molar refractivity of 45.4±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks for drug development due to their diverse pharmacophoric features. Researchers have explored various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine moiety appears in over twenty classes of pharmaceuticals and alkaloids. Scientists continue to investigate novel piperidine derivatives for potential drug candidates. These compounds play a significant role in designing drugs for various therapeutic targets.

Anticancer Applications

Piperidine derivatives have shown promise as anticancer agents. In both in vitro and in vivo studies, piperidine compounds exhibit several properties beneficial for cancer treatment. For instance, they may act alone or synergistically with other phytochemicals or conventional anticancer drugs. Researchers have particularly explored their efficacy against triple-negative breast cancer cells . Further investigations are ongoing to harness their potential in cancer therapy.

Cardiovascular Applications

Piperidine derivatives have implications in cardiovascular health. Some compounds show antihypertensive effects, potentially aiding in blood pressure regulation. Researchers study their interactions with cardiovascular receptors and explore their therapeutic applications in heart-related conditions.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 (2021). Anticancer Applications and Pharmacological Properties of Piperidine Derivatives. Frontiers in Pharmacology, 12, 772418. DOI: 10.3389/fphar.2021.772418

Mechanism of Action

Target of Action

The primary target of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride, also known as Piperidine-4-Carboxamides, is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it an attractive target for antibacterial agents .

Mode of Action

Piperidine-4-Carboxamides interact with DNA gyrase, inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for the replication and transcription processes. This leads to the cessation of these processes, thereby inhibiting the growth and multiplication of bacteria .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways. Without the supercoiling activity of DNA gyrase, the DNA cannot be compacted into the bacterial cell. This prevents the DNA from being properly replicated and transcribed, which in turn inhibits the production of essential proteins and enzymes, leading to the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight (17222 g/mol) suggests that it may have good bioavailability

Result of Action

The result of the action of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride is the inhibition of bacterial growth and multiplication. By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, thereby stopping DNA replication and transcription. This leads to the death of the bacteria .

Action Environment

The action of N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Moreover, the presence of other substances can impact the compound’s action. For example, the presence of certain ions or molecules could potentially interfere with the compound’s interaction with DNA gyrase .

properties

IUPAC Name |

N-(2-hydroxyethyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-1-3-9-4-2-7;/h7,9,11H,1-6H2,(H,10,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJRMSGHPFYBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride | |

CAS RN |

1019851-97-8 | |

| Record name | 4-Piperidinecarboxamide, N-(2-hydroxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)